(R)-(+)-Cathinone hydrochloride (CAS: 76333-53-4) is the unnatural enantiomer of the beta-keto amphetamine class, supplied strictly as a hydrochloride salt to ensure analytical viability. While the naturally occurring (S)-(-)-isomer is primarily responsible for the stimulant effects associated with Khat, the (R)-(+)-enantiomer is procured specifically as a critical chiral reference standard and a stereospecific pharmacological probe [1]. Formulating this monoamine alkaloid as an HCl salt is an industrial necessity, as it protonates the highly reactive primary amine, preventing the rapid auto-oxidation and dimerization that plagues the free base form [1]. For procurement professionals, this specific salt form and enantiomeric purity guarantee long-term shelf stability and absolute reproducibility in sensitive neuropharmacological and toxicological workflows.
Substituting (R)-(+)-cathinone hydrochloride with racemic mixtures, the (S)-(-)-enantiomer, or the free base form fundamentally compromises both analytical and pharmacological workflows. The free base of cathinone is notoriously labile at room temperature, rapidly degrading via base-catalyzed tautomerism into imines and pyrazine dimers, which destroys quantitative dosing accuracy [1]. Furthermore, substituting the pure (R)-(+)-enantiomer with a racemic mixture obscures critical stereospecific data; the (S)-(-)-enantiomer is approximately three times more potent at the dopamine transporter (DAT) [2]. Buyers conducting precise receptor binding assays or chiral forensic calibrations cannot use racemates, as the overlapping kinetic profiles and chromatographic peak splitting introduce unacceptable analytical noise and false-positive risks.
Cathinone free base is highly unstable under standard laboratory conditions, undergoing rapid auto-oxidation and base-catalyzed dimerization to form pyrazine derivatives. In contrast, the formulation of (R)-(+)-cathinone as a hydrochloride salt protonates the primary amine, blocking the nucleophilic attack required for dimerization and preventing imine formation [1]. This ensures long-term shelf stability and reproducible dosing in aqueous solutions, making it the only viable form for extended laboratory storage and quantitative analytical workflows.
| Evidence Dimension | Chemical stability and resistance to dimerization |
| Target Compound Data | (R)-(+)-Cathinone HCl (stable for extended periods, prevents base-catalyzed tautomerism) |
| Comparator Or Baseline | Cathinone free base (rapidly degrades at room temperature via oxidation and dimerization) |
| Quantified Difference | Complete prevention of base-catalyzed pyrazine formation and -2 Da imine oxidation pathways |
| Conditions | Room temperature storage and aqueous solution handling |
Procurement of the hydrochloride salt is mandatory for laboratories requiring reproducible standard curves, as the free base degrades too rapidly to ensure quantitative accuracy.
The enantiomers of cathinone exhibit distinct pharmacological profiles at monoamine transporters. Studies demonstrate that the naturally occurring (S)-(-)-enantiomer is approximately 3-fold more potent at inducing dopamine release and inhibiting the dopamine transporter (DAT) compared to the unnatural (R)-(+)-enantiomer [1]. Consequently, (R)-(+)-cathinone is specifically utilized as a lower-affinity baseline control to validate the stereospecificity of DAT and NET binding pockets in neuropharmacological assays. Using a racemic mixture obscures these distinct kinetic profiles.
| Evidence Dimension | Dopamine release potency / DAT affinity |
| Target Compound Data | (R)-(+)-Cathinone (lower potency stereospecific baseline) |
| Comparator Or Baseline | (S)-(-)-Cathinone (approx. 3-fold higher potency at central dopaminergic synapses) |
| Quantified Difference | ~3x reduction in dopaminergic potency for the (R)-enantiomer |
| Conditions | Synaptosomal dopamine efflux assays and central dopaminergic synapse models |
Buyers conducting stereoselective receptor mapping must procure the pure (R)-(+) enantiomer to serve as a negative or low-affinity control against the highly active (S)-(-) isomer.
In forensic and toxicological screening, distinguishing between cathinone enantiomers is critical for identifying specific designer drug origins. When derivatized with chiral agents like trifluoroacetyl-L-prolyl chloride, racemic cathinone mixtures can exhibit complex peak splitting and partial racemization due to keto-enol tautomerism[1]. Procuring pure (R)-(+)-cathinone hydrochloride provides an unambiguous, single-peak retention time standard, completely eliminating the analytical noise and false-positive risks associated with racemic benchmarks.
| Evidence Dimension | Chromatographic peak resolution and standard calibration |
| Target Compound Data | Pure (R)-(+)-Cathinone HCl (unambiguous single chiral retention peak) |
| Comparator Or Baseline | Racemic cathinone (complex diastereomeric peak splitting and tautomeric noise) |
| Quantified Difference | 100% elimination of enantiomeric peak overlap during chiral derivatization |
| Conditions | Gas chromatography-mass spectrometry (GC-MS) with chiral derivatization agents |
Forensic laboratories must procure the enantiomerically pure standard to accurately calibrate chiral GC-MS equipment and ensure legally defensible toxicological identifications.
Because racemic cathinone produces complex peak splitting during chiral derivatization, forensic laboratories use pure (R)-(+)-cathinone hydrochloride as a definitive retention time standard in GC-MS. This allows for the precise legal differentiation between seized illicit racemates and specific enantiomeric batches [1].
Neuropharmacological researchers procure the (R)-enantiomer to serve as a low-affinity control in DAT and NET binding studies. By contrasting its activity with the 3-fold more potent (S)-(-)-isomer, researchers can accurately map the steric requirements of the monoamine transporter binding pockets [2].
Due to the rapid dimerization and oxidation of the free base form, analytical suppliers and quality control labs utilize the hydrochloride salt to formulate stable aqueous reference standards. The protonated amine ensures the compound remains stable over long-term storage, which is critical for reproducible quantitative dosing[3].
Irritant